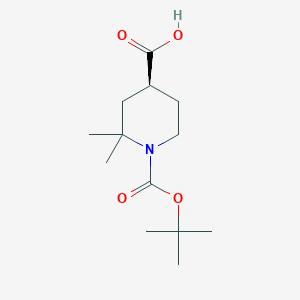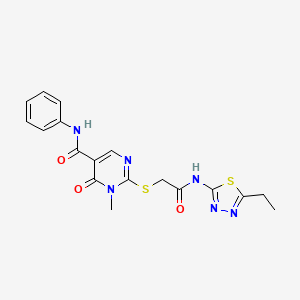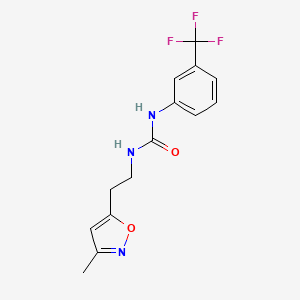![molecular formula C20H21N3O3S2 B2904014 N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 1445723-26-1](/img/structure/B2904014.png)
N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide, commonly known as CTM, is a chemical compound that has been extensively studied for its potential use in scientific research. CTM has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
CTM works by binding to the active site of proteins, inhibiting their function. Specifically, CTM has been found to bind to the extracellular domain of ion channels and G protein-coupled receptors, preventing the binding of ligands and the subsequent activation of these proteins. CTM has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, leading to a reduction in cholesterol levels in cells.
Biochemical and Physiological Effects
CTM has a range of biochemical and physiological effects, including the inhibition of ion channels, G protein-coupled receptors, and enzymes involved in cholesterol biosynthesis. CTM has also been found to have anti-proliferative effects on cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, CTM has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using CTM in lab experiments is its potency as an inhibitor of ion channels, G protein-coupled receptors, and enzymes involved in cholesterol biosynthesis. This makes it a valuable tool for researchers studying the mechanisms of these proteins. However, one limitation of using CTM is its potential toxicity, which can limit its use in certain experiments. Additionally, the complex synthesis method of CTM can make it difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving CTM. One area of research could focus on the development of new derivatives of CTM with improved potency and selectivity for specific proteins. Another area of research could focus on the use of CTM as a therapeutic agent for cancer treatment or inflammatory diseases. Additionally, further research could be conducted to better understand the mechanisms of action of CTM and its effects on various biological processes. Overall, CTM has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
CTM can be synthesized through a multi-step process that involves the reaction of 3-cyanothiomorpholine-4-carboxylic acid with 3-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is then purified through column chromatography. The synthesis of CTM is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.
科学的研究の応用
CTM has been used in a range of scientific research applications, including the study of ion channels, G protein-coupled receptors, and other membrane proteins. CTM has been found to be a potent inhibitor of a number of these proteins, making it a valuable tool for researchers studying the mechanisms of these proteins. CTM has also been used in studies of cancer cells, where it has been found to have anti-proliferative effects.
特性
IUPAC Name |
N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-6-7-15(2)19(10-14)28(25,26)22-17-5-3-4-16(11-17)20(24)23-8-9-27-13-18(23)12-21/h3-7,10-11,18,22H,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQWRRAVMRASEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCSCC3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2903937.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2903938.png)


![Methyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2903941.png)
![1-ethyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2903943.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2903946.png)

![(Z)-3-(((4-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2903951.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2903953.png)
